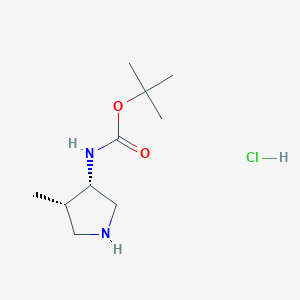

tert-Butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

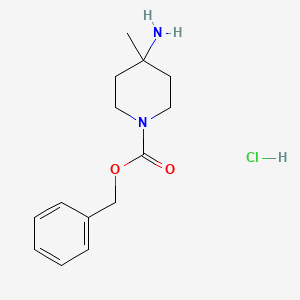

Tert-Butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride (t-BMPCH) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the carbamate family and is a derivative of pyrrolidin-3-ylcarbamate. It has been used as a tool to study the structure and function of proteins, as well as to study various biochemical and physiological processes. Additionally, t-BMPCH has been used in a variety of laboratory experiments to study the effects of enzyme inhibitors and other compounds on the activity of enzymes.

Scientific Research Applications

Synthesis and Chemical Applications

Diels‐Alder Reaction and Heterocyclic Synthesis : The compound and its analogs are used in synthetic organic chemistry, particularly in Diels‐Alder reactions, for the synthesis of heterocyclic compounds. These reactions are essential for constructing complex molecular architectures found in natural products and drug molecules (Padwa, Brodney, & Lynch, 2003).

Characterization Techniques : Advanced characterization techniques, such as 2D heteronuclear NMR experiments, have been applied to similar tert-butyl carbamate derivatives. These techniques are crucial for elucidating the structural details of complex organic molecules, aiding in the development of new synthetic methods (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).

Large-Scale Preparation from L-Aspartic Acid : tert-Butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate derivatives have been synthesized from L-aspartic acid on a large scale, showcasing the feasibility of producing these compounds in quantities suitable for further research and development. This process highlights the compound's potential in pharmaceutical manufacturing (Yoshida, Takeshita, Orita, Kado, Yasuda, Kato, & Itoh, 1996).

Drug Intermediate Synthesis : The compound serves as an intermediate in the synthesis of drug molecules, indicating its importance in the pharmaceutical industry. Efficient synthesis methods for such intermediates are essential for developing new medications (Geng Min, 2010).

Process Development and Pilot-Plant Synthesis : Studies on the scale-up of synthetic processes involving tert-butyl carbamate derivatives are critical for transitioning from laboratory-scale to industrial-scale production, demonstrating the compound's applicability in large-scale pharmaceutical manufacturing (Wenjie Li et al., 2012).

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The tert-butyl group is known for its unique reactivity pattern and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .

properties

IUPAC Name |

tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXBZGWTVRXEHJ-KZYPOYLOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)